molecular formula C13H9F3IN B8442819 2-Iodo-6-methyl-4-(4-trifluoromethyl-phenyl)pyridine

2-Iodo-6-methyl-4-(4-trifluoromethyl-phenyl)pyridine

Cat. No. B8442819
M. Wt: 363.12 g/mol
InChI Key: ALCCRQXBBGEMBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodo-6-methyl-4-(4-trifluoromethyl-phenyl)pyridine is a useful research compound. Its molecular formula is C13H9F3IN and its molecular weight is 363.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Iodo-6-methyl-4-(4-trifluoromethyl-phenyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Iodo-6-methyl-4-(4-trifluoromethyl-phenyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Iodo-6-methyl-4-(4-trifluoromethyl-phenyl)pyridine

Molecular Formula

C13H9F3IN

Molecular Weight

363.12 g/mol

IUPAC Name

2-iodo-6-methyl-4-[4-(trifluoromethyl)phenyl]pyridine

InChI

InChI=1S/C13H9F3IN/c1-8-6-10(7-12(17)18-8)9-2-4-11(5-3-9)13(14,15)16/h2-7H,1H3

InChI Key

ALCCRQXBBGEMBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)I)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Alternatively the title compound was prepared from 2-bromo-6-methyl-4-(4-trifluoromethyl-phenyl)-pyridine (example A.48) (101.0 g, 320 mmol), sodium iodide (91.04 g, 608 mmol), copper(I) iodide (2.89 g, 5 mol %) and N,N′-dimethylethylenediamine (3.31 mL, 11 mol %) in dioxane (304 mL) according to the general procedure Ia to d preparation of iodides. Obtained as a light yellow solid (112.5 g, 100%). MS (ISP) 364.0 [(M+H)+]; mp 91-93° C.
Quantity
101 g
Type
reactant
Reaction Step One
Quantity
91.04 g
Type
reactant
Reaction Step Two
Quantity
3.31 mL
Type
reactant
Reaction Step Three
[Compound]
Name
iodides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
304 mL
Type
solvent
Reaction Step Five
Quantity
2.89 g
Type
catalyst
Reaction Step Six

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